molecular formula C11H11NO4 B2679930 4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one CAS No. 2166954-22-7

4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one

Cat. No. B2679930
CAS RN: 2166954-22-7
M. Wt: 221.212
InChI Key: ZZNQRWFWGBVCTD-UHFFFAOYSA-N
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Description

“4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one” is a chemical compound with the molecular formula C11H11NO3 . It has an average mass of 205.210 Da and a mono-isotopic mass of 205.073898 Da .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds, such as “6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium Iodide”, are used as intermediates in synthesizing other compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of compounds closely related to 4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one, providing insights into their chemical properties and potential applications. For instance, Suzuki et al. (1977) detailed the synthesis of 3-Amino-4-hydroxyquinolin-2 (1H)-one derivatives via oxazolo[4,5-c]quinolin-4 (5H)-ones, highlighting the methodology for creating analogs with potential antiallergic activity (Suzuki, Matsumoto, Miyoshi, Yoneda, & Ishida, 1977). Shirasaka et al. (1990) provided a practical synthesis for cotarnine, demonstrating an efficient method to synthesize oxidative degradation products of noscapine, which could have implications in medical research (Shirasaka, Takuma, Shimpuku, & Imaki, 1990).

Chemical Interactions and Complex Formation

Investigations into the weak interactions and complex formation capabilities of derivatives closely related to the target compound have revealed interesting chemical behaviors. Khrustalev et al. (2008) studied the weak interactions in barbituric acid derivatives, uncovering unusually steady intermolecular organic “sandwich” complexes stabilized by weak hydrogen bonds and π–π stacking interactions (Khrustalev, Krasnov, & Timofeeva, 2008). Such findings could have implications for the design of molecular assemblies and nanomaterials.

Biological Activity and Pharmaceutical Applications

Research on compounds structurally similar to 4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one has also explored their biological activities and potential pharmaceutical applications. Studies have shown that derivatives of this compound exhibit significant antifungal and antibacterial activities. Ma et al. (2017) isolated a new isoquinolone alkaloid from an endophytic fungus, demonstrating potent antifungal and antibacterial activities, which suggests the potential of these compounds in developing new antimicrobial agents (Ma, Qiao, Kong, Li, Guo, Miao, & Fan, 2017).

properties

IUPAC Name

4-hydroxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-12-3-2-6-4-7-10(16-5-15-7)9(13)8(6)11(12)14/h4,13H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNQRWFWGBVCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1=O)O)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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